N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide
Brand Name: Vulcanchem
CAS No.: 941966-40-1
VCID: VC6553513
InChI: InChI=1S/C15H12N2O3S2/c1-22(19,20)12-5-2-10(3-6-12)15(18)17-11-4-7-14-13(8-11)16-9-21-14/h2-9H,1H3,(H,17,18)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Molecular Formula: C15H12N2O3S2
Molecular Weight: 332.39

N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide

CAS No.: 941966-40-1

Cat. No.: VC6553513

Molecular Formula: C15H12N2O3S2

Molecular Weight: 332.39

* For research use only. Not for human or veterinary use.

N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide - 941966-40-1

Specification

CAS No. 941966-40-1
Molecular Formula C15H12N2O3S2
Molecular Weight 332.39
IUPAC Name N-(1,3-benzothiazol-5-yl)-4-methylsulfonylbenzamide
Standard InChI InChI=1S/C15H12N2O3S2/c1-22(19,20)12-5-2-10(3-6-12)15(18)17-11-4-7-14-13(8-11)16-9-21-14/h2-9H,1H3,(H,17,18)
Standard InChI Key KRBRPNWROHQUTG-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3

Introduction

Chemical Structure and Molecular Properties

The compound’s molecular formula is C₁₅H₁₂N₂O₃S₂, with a molecular weight of 332.4 g/mol. Its IUPAC name specifies the methanesulfonyl group at the para-position of the benzamide ring and the benzothiazole moiety attached via an amide bond at the 5-position. Key structural features include:

  • Benzothiazole core: A bicyclic structure with sulfur and nitrogen atoms, known for conferring metabolic stability and diverse bioactivity.

  • Methanesulfonyl group: Enhances solubility and modulates electronic properties, potentially influencing target binding.

  • Amide linkage: Provides rigidity and facilitates hydrogen-bonding interactions with biological targets.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₂N₂O₃S₂
Molecular Weight332.4 g/mol
IUPAC NameN-(1,3-Benzothiazol-5-yl)-4-methanesulfonylbenzamide
Key Functional GroupsBenzothiazole, Methanesulfonyl, Amide

Synthesis and Structural Elucidation

Analytical Characterization

Hypothetical characterization methods include:

  • NMR Spectroscopy: ¹H NMR would show aromatic protons (δ 7.5–8.5 ppm) and methanesulfonyl singlet (δ 3.1 ppm).

  • Mass Spectrometry: Expected molecular ion peak at m/z 332.4 (M⁺).

  • X-ray Crystallography: Resolves spatial arrangement of the methanesulfonyl and amide groups.

Physicochemical Properties

The methanesulfonyl group imparts moderate hydrophilicity, with predicted logP values of ~2.5. Aqueous solubility is enhanced under acidic conditions due to protonation of the benzothiazole nitrogen. Thermal stability is inferred to be high (>200°C) based on analogous sulfonamides .

Table 2: Predicted Physicochemical Properties

PropertyValue
logP2.5 (estimated)
Aqueous Solubility0.1 mg/mL (pH 7)
Melting Point210–215°C (estimated)

Biological Activity and Mechanism

Anti-inflammatory Effects

Methanesulfonyl groups are associated with COX-2 inhibition. In RAW264.7 macrophages, related compounds reduce IL-6 by 70% at 10 µM.

Table 3: Hypothesized Biological Activity

ActivityModel SystemEffect (Hypothesized)
AnticancerA549 CellsIC₅₀ = 2.8–3.5 µM
Anti-inflammatoryRAW264.7 MacrophagesIL-6 ↓ 65–75%

Research Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Modifying the benzothiazole substituents (e.g., chloro, methyl) could enhance bioavailability.

  • Target Identification: Proteomic studies may reveal kinase or GPCR targets.

Material Science

Benzothiazoles are explored as organic semiconductors. The methanesulfonyl group’s electron-withdrawing nature could tune charge transport properties.

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